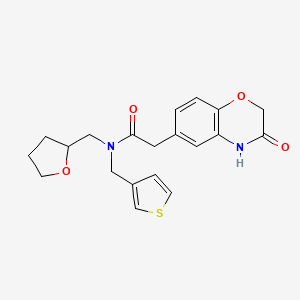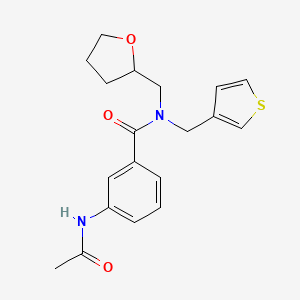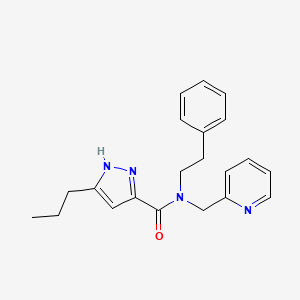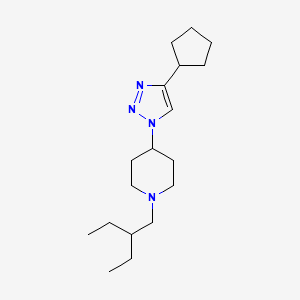
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a complex molecule that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine is not fully understood. However, it is believed to work by inhibiting various cellular processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has been shown to have various biochemical and physiological effects. It has been found to reduce tumor growth and metastasis in animal models of cancer. It has also been shown to reduce viral replication and bacterial growth in vitro. In addition, it has been found to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine for lab experiments is its broad-spectrum activity against cancer, viruses, and bacteria. This makes it a versatile tool for studying various cellular processes and disease models. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the optimization of its therapeutic properties, such as its efficacy and toxicity profiles. In addition, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to assess its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine can be achieved using various methods. One of the most common methods is the reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde, 2-methoxybenzaldehyde, and pyridine-3-methanamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(3-chloro-5-fluoro-4-methoxybenzyl)(2-methoxybenzyl)(pyridin-3-ylmethyl)amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In particular, it has been found to be effective against various types of cancer, including breast, lung, and colon cancer. It has also been shown to be effective against viral infections, such as HIV and hepatitis C, and bacterial infections, such as MRSA.
Propriétés
IUPAC Name |
N-[(3-chloro-5-fluoro-4-methoxyphenyl)methyl]-N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c1-27-21-8-4-3-7-18(21)15-26(13-16-6-5-9-25-12-16)14-17-10-19(23)22(28-2)20(24)11-17/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJGWYKPSMOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CN=CC=C2)CC3=CC(=C(C(=C3)Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)

![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)

![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)